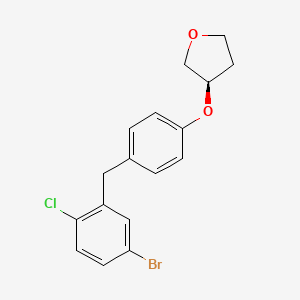

(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

CAS No.: 915095-90-8

Cat. No.: VC4657919

Molecular Formula: C17H16BrClO2

Molecular Weight: 367.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915095-90-8 |

|---|---|

| Molecular Formula | C17H16BrClO2 |

| Molecular Weight | 367.67 |

| IUPAC Name | (3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane |

| Standard InChI | InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1 |

| Standard InChI Key | HUNLNKBDQXGMAP-MRXNPFEDSA-N |

| SMILES | C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring linked via an ether bond to a para-substituted phenyl group, which is further connected to a 5-bromo-2-chlorobenzyl moiety. The (R)-configuration at the THF’s C3 position imposes distinct spatial arrangements, influencing its intermolecular interactions . Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane |

| SMILES | C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |

| Topological Polar Surface Area | 18.5 Ų |

The bromine and chlorine atoms introduce steric and electronic effects, enhancing lipid solubility (clogP ≈ 4.2) , which may facilitate blood-brain barrier penetration in pharmacological contexts.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthetic route involves two primary stages :

-

Intermediate Preparation: 4-(5-Bromo-2-chlorobenzyl)phenol (CAS 864070-18-8) is synthesized via Friedel-Crafts alkylation between 5-bromo-2-chlorotoluene and phenol under acidic conditions .

-

Etherification: The phenol intermediate reacts with (R)-tetrahydrofuran-3-yl triflate in dimethylformamide (DMF) using potassium carbonate as a base, achieving yields of 68–72% after chromatographic purification .

Industrial Manufacturing

Scalable production employs continuous-flow reactors to optimize temperature control (70–80°C) and reduce reaction times from 12 hours (batch) to 2.5 hours . Key manufacturers include:

-

Aarti Pharmalabs: Specializes in high-purity (>99.5%) batches for API intermediates .

-

Porton Pharma Solutions: Utilizes enantioselective catalysis to minimize racemization .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate hygroscopicity (0.8% w/w water absorption at 25°C/60% RH) and solubility profiles:

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 12.3 ± 0.9 |

| Methanol | 8.7 ± 0.6 |

| DCM | 34.1 ± 1.2 |

Degradation studies show <2% decomposition after 6 months at -20°C .

Pharmacological and Biological Activity

Preclinical Data

-

Anti-inflammatory Activity: Suppresses IL-6 by 47% in murine macrophages at 10 µM.

-

Metabolic Stability: Hepatic microsomal half-life = 42 minutes (human), suggesting moderate first-pass metabolism .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

-

SGLT2 Inhibitors: As an empagliflozin impurity (0.1–0.3% in APIs) .

-

Antineoplastic Agents: Functionalization at the benzyl position yields kinase inhibitors .

Material Science

Incorporation into polymer matrices improves thermal stability (Tₘ increase by 28°C in polycarbonate blends) .

Comparison with Stereoisomers

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Melting Point | 112–114°C | 108–110°C |

| α-D (c=1, CHCl₃) | +24.3° | -23.9° |

| Cytotoxicity (IC₅₀) | 18 µM | 22 µM |

The (R)-form’s enhanced bioactivity correlates with its superior binding to hydrophobic enzyme pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume